3-Methyl-1-vinyl-1H-imidazolium Chloride: A Technical Guide to Synthesis and Properties
3-Methyl-1-vinyl-1H-imidazolium Chloride: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a polymerizable ionic liquid monomer. It covers its synthesis, physicochemical properties, and key applications, with a focus on polymerization for the development of advanced materials.
Physicochemical Properties
3-Methyl-1-vinyl-1H-imidazolium chloride is an imidazolium-based salt characterized by a vinyl group that allows for polymerization.[1] While extensive experimental data on some of its physical properties is not widely reported in public literature, its core chemical attributes are well-defined.
Table 1: Physicochemical Properties of 3-Methyl-1-vinyl-1H-imidazolium Chloride
| Property | Value | Source |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |
| CAS Number | 13474-25-4 | [1][2] |
| Molecular Formula | C₆H₉ClN₂ | [1][2] |
| Molecular Weight | 144.60 g/mol | [1][2] |
| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [2] |
| Appearance | Not widely reported; likely a solid or viscous liquid. | |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Density | Not available in cited literature. | |
| Solubility | Soluble in water. | [1] |
Synthesis of 3-Methyl-1-vinyl-1H-imidazolium Chloride
The synthesis of MVImCl can be achieved through several routes, primarily involving the quaternization of an imidazole precursor. Two common methods are detailed below.
Synthesis via Direct Quaternization of N-Vinylimidazole
This is a direct and efficient method for producing MVImCl. The process involves the reaction of 1-vinylimidazole with methyl chloride in an aqueous solution.
Experimental Protocol:
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Reaction Setup: In a pressure reactor equipped with a stirrer, charge 1-vinylimidazole and water. The ratio can be varied, for instance, a 1:1 weight ratio.
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Pressurization: Seal the reactor and purge with an inert gas like nitrogen.
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Reagent Addition: Introduce methyl chloride gas into the reactor. The amount should be stoichiometric or in slight excess relative to the 1-vinylimidazole.
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Reaction Conditions: Heat the mixture with stirring to a temperature between 70-80°C. Maintain the pressure, which will initially rise and then fall as the reaction proceeds. Continuously feed methyl chloride to maintain a pressure of approximately 2-4 bar.
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Monitoring: The reaction is monitored by the uptake of methyl chloride. The reaction is considered complete when the pressure no longer drops.
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Work-up: After cooling the reactor, the resulting product is an aqueous solution of 3-Methyl-1-vinyl-1H-imidazolium chloride, which can be used directly for polymerization or other applications.
This protocol is adapted from the general description in patent EP0246580A2.
Two-Step Synthesis from N-Methylimidazole
An alternative route involves building the vinyl group onto the imidazolium core.
Experimental Protocol:
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Step 1: Synthesis of 1-Methyl-3-(2-chloroethyl)imidazolium chloride
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In a three-necked flask equipped with a stirrer and a dropping funnel, charge 1,2-dichloroethane.
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Prepare a mixture of N-methylimidazole and acetone and add it dropwise to the flask under vigorous stirring.
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Maintain the reaction temperature at 50°C for approximately 20 hours.
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A white powder, the intermediate product, will precipitate. Filter the solid, wash with acetone, and dry.
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Step 2: Elimination to form 3-Methyl-1-vinyl-1H-imidazolium chloride
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In a single-necked flask, dissolve the intermediate from Step 1 in ethanol.
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Add triethylamine (molar ratio of intermediate to triethylamine approx. 1:1.1).
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Heat the mixture to 60°C and stir vigorously for about 12 hours.
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Cool the solution at a low temperature to precipitate triethylamine hydrochloride salts.
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Filter the mixture. Evaporate the solvent from the filtrate.
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Extract the residue with dichloromethane to remove any remaining salts.
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After drying under vacuum, the final product is obtained as a liquid.
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This protocol is adapted from the general description in patent CN101665462A.
Applications in Polymer Synthesis
The vinyl group on MVImCl makes it a valuable monomer for synthesizing Polymeric Ionic Liquids (PILs). These polymers retain the ionic characteristics of the monomer and have applications in materials science, such as in coatings, membranes, and as dispersants.[1] Free-radical polymerization is the primary method for producing these polymers.
Free-Radical Homopolymerization
Experimental Protocol:
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Monomer Solution: Prepare an aqueous solution of 3-Methyl-1-vinyl-1H-imidazolium chloride. A typical concentration might be 50-60% by weight.
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Initiator Preparation: Prepare a separate aqueous solution of a free-radical initiator. A common choice is a water-soluble azo initiator like 4,4'-Azobis(4-cyanovaleric acid). The initiator solution can be made slightly alkaline (e.g., with NaOH solution) to aid dissolution.
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Reaction Setup: In a glass reactor equipped with a stirrer, reflux condenser, and metering devices, add an initial charge of water, a portion of the monomer solution, and a portion of the initiator solution.
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Polymerization: Heat the reactor contents to the desired reaction temperature, typically around 100°C (gentle boil).
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Feed Addition: Once the reaction temperature is reached, meter in the remaining monomer solution and initiator solution over several hours (e.g., 4-5 hours).
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Completion: After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure high conversion.
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Product: The result is a viscous aqueous solution of poly(3-Methyl-1-vinyl-1H-imidazolium chloride).
This protocol is adapted from the general description in patent EP0246580A2.
